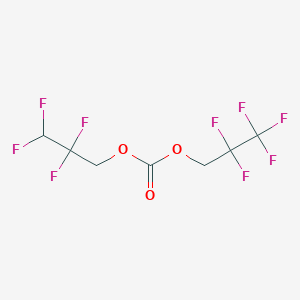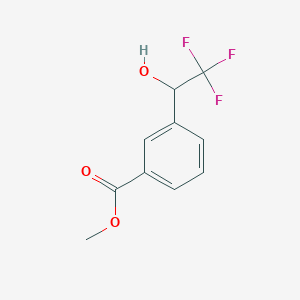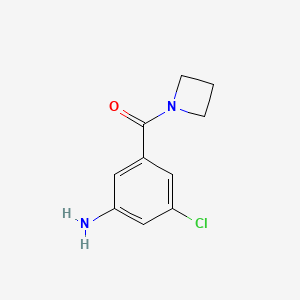
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one is a chiral compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(3,4-Dimethylphenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and (S)-piperidine-2-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Catalytic Hydrogenation: This method involves the reduction of a precursor compound using hydrogen gas in the presence of a metal catalyst.
Asymmetric Synthesis: Enantioselective catalysts or chiral auxiliaries are used to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-6-(3,4-Dimethylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-6-(3,4-Dimethylphenyl)piperidin-2-one: The enantiomer of the compound with different stereochemistry.
6-(3,4-Dimethylphenyl)piperidin-2-one: The racemic mixture of the compound.
6-(3,4-Dimethylphenyl)piperidine: A related compound lacking the carbonyl group.
Uniqueness
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the 3,4-dimethylphenyl group also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(6S)-6-(3,4-dimethylphenyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-9-6-7-11(8-10(9)2)12-4-3-5-13(15)14-12/h6-8,12H,3-5H2,1-2H3,(H,14,15)/t12-/m0/s1 |
InChI Key |
BKERUTAYJJTHKL-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2CCCC(=O)N2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)



![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)




